molecular formula C25H26N4O4 B11233214 2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11233214
M. Wt: 446.5 g/mol
InChI Key: WPMZOUKRBBYOFC-UHFFFAOYSA-N
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Description

2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrido[2,3-d]pyrimidine core, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core, the introduction of the furan-2-ylmethyl group, and the attachment of the acetamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the pyrido[2,3-d]pyrimidine core can be reduced to form corresponding alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrido[2,3-d]pyrimidine core can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of structural features. Similar compounds include:

  • 2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[4-(methyl)phenyl]acetamide
  • 2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-[4-(ethyl)phenyl]acetamide

These compounds share similar core structures but differ in the substituents attached to the acetamide group, which can influence their chemical and biological properties.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

2-[1-(furan-2-ylmethyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H26N4O4/c1-15(2)18-7-9-19(10-8-18)27-21(30)14-29-24(31)22-16(3)12-17(4)26-23(22)28(25(29)32)13-20-6-5-11-33-20/h5-12,15H,13-14H2,1-4H3,(H,27,30)

InChI Key

WPMZOUKRBBYOFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2CC3=CC=CO3)CC(=O)NC4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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